
3,3-Dimethyl-5-phenylpentanoic acid
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Description
3,3-Dimethyl-5-phenylpentanoic acid is a useful research compound. Its molecular formula is C13H18O2 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,3-Dimethyl-5-phenylpentanoic acid, and how can reaction yields be optimized?
Methodological Answer:
- Key Steps :
- Suzuki-Miyaura Coupling : Use a palladium-catalyzed cross-coupling reaction between a 3,3-dimethylpentanoic acid derivative and a phenylboronic acid to introduce the phenyl group .
- Carboxylic Acid Protection : Employ tert-butyl or methyl ester protection to prevent side reactions during synthesis.
- Optimization : Adjust solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and catalyst loading (1–5 mol% Pd) to maximize yield.
- Characterization : Validate purity via 1H-NMR (e.g., δ 7.2–7.4 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) .
Q. How can the stereochemical configuration of this compound be confirmed?
Methodological Answer:
- Techniques :
- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable.
- Chiral HPLC : Use a Chiralpak® column with a hexane/isopropanol mobile phase to separate enantiomers.
- Computational Modeling : Compare experimental optical rotation with density functional theory (DFT)-predicted values .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
Methodological Answer:
- Root Cause Analysis :
- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times used in conflicting studies .
- Structural Confirmation : Re-analyze disputed compounds via LC-MS to rule out degradation or impurities.
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from multiple studies and identify outliers .
- Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times used in conflicting studies .
Q. How can computational modeling predict the metabolic stability of this compound?
Methodological Answer:
- Approach :
- DFT Calculations : Simulate cytochrome P450-mediated oxidation pathways using Gaussian 16 at the B3LYP/6-31G(d) level.
- ADME Prediction : Use software like Schrödinger’s QikProp to estimate logP (target: 2–4) and plasma protein binding.
- Validation : Compare in silico results with in vitro microsomal stability assays (e.g., human liver microsomes) .
Q. What analytical methods are most robust for quantifying trace impurities in this compound?
Methodological Answer:
- Protocol :
- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% formic acid in water/acetonitrile gradient (flow: 1 mL/min).
- GC-MS Headspace Analysis : Detect volatile byproducts (e.g., residual solvents) with a DB-5MS column.
- Validation Parameters : Ensure linearity (R² > 0.99), precision (%RSD < 2%), and limits of detection (LOD < 0.1%) per ICH Q2(R1) guidelines .
Q. How does the steric hindrance from the 3,3-dimethyl group influence the compound’s reactivity in nucleophilic acyl substitution?
Methodological Answer:
- Experimental Design :
- Kinetic Studies : Compare reaction rates with less hindered analogs (e.g., 3-methyl-5-phenylpentanoic acid) using stopped-flow spectroscopy.
- Theoretical Analysis : Calculate activation energies (ΔG‡) via transition-state modeling in Gaussian.
- Crystallographic Evidence : Analyze bond angles and torsional strain in intermediates via X-ray diffraction .
Q. Interdisciplinary and Regulatory Considerations
Q. What interdisciplinary applications exist for this compound in drug discovery?
Methodological Answer:
- Case Studies :
- Prodrug Design : Modify the carboxylic acid to ester prodrugs for improved bioavailability (e.g., ethyl ester derivatives).
- Targeted Delivery : Conjugate with nanoparticles (e.g., PLGA) for controlled release in cancer models.
- Collaborative Frameworks : Partner with pharmacologists to validate in vivo efficacy in rodent inflammation models .
Q. What regulatory guidelines govern the safe handling of this compound in laboratory settings?
Methodological Answer:
- Compliance Measures :
Tables for Key Data
Property | Value/Technique | Reference |
---|---|---|
Melting Point | 85–87°C (DSC) | |
LogP (Predicted) | 3.2 ± 0.3 (Schrödinger QikProp) | |
Plasma Protein Binding | 92% (Human) | |
HRMS (m/z) | [M+H]⁺: 235.1567 (Calc: 235.1564) |
Properties
Molecular Formula |
C13H18O2 |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
3,3-dimethyl-5-phenylpentanoic acid |
InChI |
InChI=1S/C13H18O2/c1-13(2,10-12(14)15)9-8-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,15) |
InChI Key |
PDUDYHILJURXJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)CC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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